2-Amino-3-bromo-6-methylbenzene-1-thiol
Description
2-Amino-3-bromo-6-methylbenzene-1-thiol is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of an amino group, a bromine atom, a methyl group, and a thiol group attached to a benzene ring. Its unique structure makes it a versatile scaffold for various chemical reactions and applications.
Properties
IUPAC Name |
2-amino-3-bromo-6-methylbenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS/c1-4-2-3-5(8)6(9)7(4)10/h2-3,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORBZSKSZZQABN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)N)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-bromo-6-methylbenzene-1-thiol typically involves multi-step organic reactions. One common method includes the bromination of 2-amino-6-methylbenzenethiol, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve scalable processes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the production rate while maintaining product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-bromo-6-methylbenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.
Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as sodium hydride or organometallic compounds under anhydrous conditions.
Major Products Formed: The major products formed from these reactions include disulfides, dehalogenated compounds, and various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-Amino-3-bromo-6-methylbenzene-1-thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-3-bromo-6-methylbenzene-1-thiol exerts its effects involves interactions with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins, affecting their function and activity. Additionally, the amino and bromine groups can interact with enzymes and receptors, modulating various biological processes .
Comparison with Similar Compounds
- 2-Amino-3-bromo-6-chlorobenzene-1-thiol
- 2-Amino-3-bromo-6-fluorobenzene-1-thiol
- 2-Amino-3-bromo-6-ethylbenzene-1-thiol
Comparison: Compared to its analogs, 2-Amino-3-bromo-6-methylbenzene-1-thiol is unique due to the presence of the methyl group, which can influence its reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Biological Activity
2-Amino-3-bromo-6-methylbenzene-1-thiol is a thiol compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's unique structure, featuring an amino group, a bromine atom, a methyl group, and a thiol group attached to a benzene ring, allows it to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings.
Chemical Structure:
- IUPAC Name: 2-amino-3-bromo-6-methylbenzenethiol
- Molecular Formula: C7H8BrNS
- CAS Number: 1557904-87-6
The presence of the thiol group (–SH) is particularly significant as it can form covalent bonds with proteins, influencing their function and activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 40 µg/mL |
| Staphylococcus aureus | 12.5 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
In comparative studies, the compound demonstrated inhibition zones comparable to standard antibiotics such as ceftriaxone, indicating its potential as an alternative antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably, it exhibited cytotoxic effects against breast cancer (MCF-7) cells.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 | 225 | Induction of apoptosis |
| HepG2 | 200 | Cell cycle arrest |
| HCT-116 | 150 | Significant cell viability reduction |
In MCF-7 cells, treatment with the compound resulted in increased lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis . The compound's mechanism appears to involve disruption of cellular functions through interactions with specific proteins and pathways.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored through its effects on cytokine production. Studies indicate that it inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
| Compound Tested | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |
|---|---|---|
| 2-Amino-3-bromo... | 89 | 78 |
| Dexamethasone | 90 | 85 |
These results suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases .
The biological activity of this compound is primarily attributed to its thiol group, which can form reactive disulfide bonds with cysteine residues in proteins. This interaction can lead to modulation of enzyme activities and receptor functions, affecting various signaling pathways involved in cell growth and inflammation .
Case Studies
Several studies have highlighted the efficacy of thiol derivatives in clinical applications:
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed promising results against multidrug-resistant strains of bacteria .
- Cytotoxicity Against Cancer Cells : Research indicated that compounds with structural similarities displayed significant cytotoxic effects against various cancer lines, suggesting a broader application for thiol compounds in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
